Product packaging for Quinoline-6-sulfonyl chloride(Cat. No.:CAS No. 65433-99-0)

Quinoline-6-sulfonyl chloride

Cat. No.: B016805
CAS No.: 65433-99-0
M. Wt: 227.67 g/mol
InChI Key: AUDKCUOUBLCZQR-UHFFFAOYSA-N
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Description

Quinoline-6-sulfonyl chloride (CAS 65433-99-0) is a high-value chemical building block extensively used in organic and medicinal chemistry research. This reagent features a reactive sulfonyl chloride group positioned at the 6-carbon of the privileged quinoline heterocyclic structure, making it an ideal electrophile for the synthesis of diverse sulfonamide derivatives . Key Research Applications: Synthesis of Biologically Active Molecules: Researchers utilize this compound to create novel sulfonamide-linked quinoxalines and quinolines for screening against various disease targets. These hybrids are of significant interest in the development of new therapeutic agents due to the wide spectrum of biological activities associated with both the quinoline and sulfonamide pharmacophores . Anticancer and Antibacterial Agent Development: Sulfonamide derivatives of quinoline are investigated for their potent anticancer and antibacterial activities. They serve as key intermediates in the preparation of complex molecules designed to act through specific mechanisms, such as enzyme inhibition . Versatile Chemical Intermediate: The compound readily undergoes reactions with amines under various conditions, including metal-free, visible-light-mediated photoredox catalysis, to efficiently form sulfonamides. This makes it a versatile and valuable reagent for constructing compound libraries in drug discovery programs . Handling and Usage: This product is intended For Research Use Only and is not classified as a drug or medicinal product. It is strictly for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2S B016805 Quinoline-6-sulfonyl chloride CAS No. 65433-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKCUOUBLCZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495786
Record name Quinoline-6-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65433-99-0
Record name Quinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoline-6-sulfonyl chloride
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Two Step Pathway: Sulfonation Followed by Chlorination

Step A: Electrophilic Aromatic Sulfonation This initial step is a classic electrophilic aromatic substitution (SₑAr) reaction. The electrophile, sulfur trioxide (SO₃), attacks the electron-rich quinoline (B57606) ring system. SO₃ can be sourced from fuming sulfuric acid (oleum) or chlorosulfonic acid. aiche.orgchegg.com The substitution pattern on the quinoline ring is highly dependent on the reaction conditions, especially temperature. researchgate.net In acidic media, the quinoline nitrogen is protonated, directing the electrophile to the benzene (B151609) ring. Sulfonation at the 8- and 5-positions is common. chegg.com Achieving substitution at the 6-position requires specific conditions that favor its formation over other isomers.

Step B: Conversion of Quinoline-6-sulfonic acid to the Sulfonyl Chloride The intermediate, quinoline-6-sulfonic acid, is then converted to the target sulfonyl chloride. This transformation is accomplished by reacting the sulfonic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgmdpi.com When using thionyl chloride, the reaction is often catalyzed by N,N-dimethylformamide (DMF). aiche.org The mechanism involves the activation of the sulfonic acid by the chlorinating agent. With SOCl₂/DMF, a Vilsmeier-Haaf type reagent is formed, which then reacts with the sulfonic acid. The hydroxyl group of the sulfonic acid is ultimately converted into a good leaving group, which is then displaced by a chloride ion to furnish the final sulfonyl chloride. mdpi.com

One Step Pathway: Direct Chlorosulfonation

It is also possible to synthesize the sulfonyl chloride in a single step by reacting quinoline (B57606) directly with an excess of chlorosulfonic acid (ClSO₃H). chemrxiv.org This is also an electrophilic aromatic substitution reaction. In this case, the chlorosulfonic acid itself acts as the electrophilic agent. The reaction must be carefully controlled, particularly the temperature, to favor the desired isomer and minimize the formation of byproducts, including the sulfonic acid. chemrxiv.org

Table 3: Mechanistic Pathways to Quinoline-6-sulfonyl Chloride
PathwayStepDescriptionKey Reagents
Two-Step Synthesis1: SulfonationElectrophilic aromatic substitution where SO₃ attacks the quinoline ring to form quinoline-6-sulfonic acid.Fuming H₂SO₄ or ClSO₃H
2: ChlorinationThe sulfonic acid is converted to the sulfonyl chloride via nucleophilic substitution at the sulfur atom.SOCl₂ (often with DMF catalyst), PCl₅
One-Step SynthesisDirect ChlorosulfonationA single electrophilic aromatic substitution where quinoline reacts directly with chlorosulfonic acid to yield the sulfonyl chloride.Chlorosulfonic acid (ClSO₃H)

Chemical Reactivity and Derivatization Strategies of Quinoline 6 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The chemical reactivity of Quinoline-6-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) functional group. This high reactivity allows it to readily undergo nucleophilic substitution reactions, where the chloride ion serves as an effective leaving group. This property makes this compound a valuable intermediate for the synthesis of a diverse range of quinoline-based derivatives, particularly sulfonamides and other related sulfur-containing compounds. cymitquimica.comcymitquimica.com The versatility of the sulfonyl chloride group in forming covalent bonds with various nucleophiles is a cornerstone of its application in medicinal chemistry and organic synthesis.

The synthesis of sulfonamides represents one of the most significant applications of this compound's reactivity. researchgate.net Sulfonamide derivatives of quinoline (B57606) are explored for a wide range of biological activities. researchgate.netnih.gov The general method involves the reaction of the sulfonyl chloride with a primary or secondary amine, which acts as the nucleophile. ekb.egcbijournal.com

This compound reacts with primary, secondary, and aromatic amines to form the corresponding N-substituted quinoline-6-sulfonamides. sioc-journal.cnnih.gov The reaction typically requires the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. ekb.egcbijournal.com

Research on analogous quinoxaline (B1680401) sulfonyl chlorides has shown that the reaction kinetics and yield can be influenced by the electronic properties of the reacting amine. mdpi.com Aromatic amines that possess electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, tend to react more rapidly and produce higher yields of the sulfonamide product. mdpi.com Conversely, aromatic amines with strong electron-withdrawing groups (EWGs), like a nitro group, may react very slowly or not at all under similar conditions. mdpi.com The reaction of 8-methoxyquinoline-5-sulfonyl chloride, an isomer of the title compound, with various amines has been performed in anhydrous acetonitrile (B52724) using triethylamine as the hydrogen chloride acceptor to produce sulfonamides in high yields. nih.gov

Amine TypeGeneral ReactantsTypical ConditionsProduct
Primary/Secondary Aliphatic AminesThis compound, R¹R²NHInert solvent (e.g., THF, Acetonitrile), Base (e.g., Triethylamine, Pyridine), 0 °C to room temperatureN,N-Disubstituted-quinoline-6-sulfonamide
Aromatic Amines (with EDG)This compound, Ar-NH₂Neat or in solvent, Room temperature, Short reaction time (e.g., 3-10 min for quinoxaline analogs) mdpi.comN-Aryl-quinoline-6-sulfonamide (High Yield)
Aromatic Amines (with EWG)This compound, Ar-NH₂Neat or in solvent, Room temperatureN-Aryl-quinoline-6-sulfonamide (Low Yield or No Reaction) mdpi.com

A specific and important class of derivatives are the sulfonohydrazides, which are synthesized by reacting a sulfonyl chloride with hydrazine (B178648). These compounds can serve as key intermediates for further chemical modifications. researchgate.net For instance, the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide is achieved through the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with hydrazine hydrate (B1144303). academicjournals.org This reaction demonstrates the nucleophilic attack of the hydrazine on the electrophilic sulfur atom of the sulfonyl chloride.

The synthesis involves the portion-wise addition of the sulfonyl chloride to a solution of hydrazine dihydrate in absolute methanol (B129727) with constant stirring. academicjournals.org The mixture is then stirred for an extended period at room temperature, followed by refluxing to ensure the completion of the reaction. academicjournals.org The final product is isolated by pouring the cooled solution into water. academicjournals.org

Reactant 1Reactant 2SolventConditionsProduct
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chlorideHydrazine dihydrateAbsolute MethanolStir at room temp. for 24h, then reflux at 80°C for 1h academicjournals.org2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide

The conversion of sulfonyl chlorides to sulfonyl fluorides is a significant transformation, as sulfonyl fluorides are recognized for their unique reactivity and stability, making them valuable in chemical biology and for SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. acs.orgrhhz.net Most aryl sulfonyl fluorides are prepared from their corresponding sulfonyl chlorides. acs.org

The standard method for this conversion is a halogen-exchange reaction. rhhz.net This typically involves treating the sulfonyl chloride with a fluoride source. An improved method utilizes potassium bifluoride (KHF₂) to efficiently transform both alkyl and aryl sulfonyl chlorides into the corresponding sulfonyl fluorides in high yields under mild conditions, which helps to prevent hydrolysis of the product. rhhz.net More recent strategies for synthesizing sulfonyl fluorides from sulfonic acids still often proceed through the in situ formation of a sulfonyl chloride intermediate, which is then subjected to a chlorine-fluorine exchange. theballlab.com

Starting MaterialTypical ReagentGeneral ConditionsProduct
This compoundPotassium bifluoride (KHF₂)Mild conditions, solvent (e.g., acetonitrile/water)Quinoline-6-sulfonyl fluoride

This compound can also be used as a starting material for the synthesis of sulfones, which are compounds containing a sulfonyl group bonded to two carbon atoms (R-SO₂-R'). thieme-connect.com The synthesis of sulfones from sulfonyl chlorides can be achieved through various methods, including reactions with carbon nucleophiles.

One reported protocol for creating sulfonylated quinolines involves the reaction of haloquinolines with a sulfonyl chloride in water, mediated by zinc powder. rsc.org Another approach involves the direct C-H functionalization of quinoline N-oxides. An unexpected reaction has been developed for the deoxygenative C2-sulfonylation of quinoline N-oxides using sulfonyl chlorides, promoted by carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH), under transition-metal-free conditions. mdpi.com While this method functionalizes the C2 position, it illustrates a modern strategy for forming a C-S bond from a sulfonyl chloride precursor. Classical methods like Friedel–Crafts-type reactions can also be used for the sulfonylation of arenes to produce diaryl sulfones. thieme-connect.com

MethodReactantsKey Reagents/ConditionsProduct Type
Zinc-Mediated CouplingHaloquinoline, Aryl sulfonyl chlorideZinc powder, Water rsc.orgAryl-quinolyl-sulfone
Deoxygenative C-H SulfonylationQuinoline N-oxide, Sulfonyl chlorideCS₂/Et₂NH, transition-metal-free mdpi.com2-Sulfonylquinoline
Friedel-Crafts SulfonylationArene, Sulfonyl chlorideLewis acid catalyst (e.g., AlCl₃)Diaryl sulfone

While reactions with amines are predominant, the electrophilic sulfonyl chloride group of this compound is also reactive towards other nucleophiles, such as alcohols and thiols. The reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. Similarly, reaction with thiols would be expected to produce thiosulfonate derivatives. These reactions further broaden the scope of derivatives accessible from this compound, making it a versatile building block in synthetic chemistry.

Coupling with Other Nucleophiles

Reaction with Hydrazine Hydrate

The reaction of a sulfonyl chloride with hydrazine hydrate is a standard and efficient method for the synthesis of the corresponding sulfonohydrazide. In a typical procedure, the sulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and cooled. Hydrazine monohydrate is then added dropwise to the solution under an inert atmosphere. rsc.org This nucleophilic substitution reaction readily proceeds to form the sulfonohydrazide derivative.

For instance, the reaction of quinoline-8-sulfonyl chloride with hydrazine hydrate yields quinoline-8-sulfonohydrazide. acs.orgnih.gov This process involves adding a solution of the sulfonyl chloride in THF dropwise to hydrazine monohydrate at 0 °C, followed by stirring for 30 minutes. nih.gov Similarly, other heterocyclic sulfonyl chlorides, such as 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, react with hydrazine hydrate to produce the corresponding 6-sulfonohydrazide derivative, which serves as a precursor for further reactions. academicjournals.orgresearchgate.net These sulfonohydrazides are stable intermediates that can be used to synthesize a wide range of biologically active molecules, including pyrazoles and compounds with antimicrobial properties. researchgate.netkau.edu.saajchem-a.commdpi.com

Table 1: Synthesis of Sulfonohydrazides

Starting Material Reagent Product Reference
Quinoline-8-sulfonyl chloride Hydrazine hydrate Quinoline-8-sulfonohydrazide acs.orgnih.gov
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Hydrazine hydrate 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide academicjournals.orgresearchgate.net
Reaction with Acetylene (B1199291) Derivatives of Amine

Quinoline sulfonyl chlorides react with amines containing an acetylene moiety to form the corresponding sulfonamides. These reactions are typically performed in an anhydrous solvent like acetonitrile at room temperature. For the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with primary acetylene amines, four moles of the amine are used for every mole of the sulfonyl chloride. nih.gov In cases involving secondary amines or when derivatizing a more stable intermediate like 8-methoxyquinoline-5-sulfonyl chloride, a two-fold molar excess of the amine is used along with triethylamine, which acts as a scavenger for the hydrogen chloride byproduct. nih.govresearchgate.net This method allows for the synthesis of a series of unique acetylene derivatives of quinoline sulfonamides, which can serve as precursors for more complex hybrid molecules, such as 1,2,3-triazole systems, through reactions with organic azides. nih.govresearchgate.net

Table 2: Synthesis of Acetylenic Quinoline Sulfonamides

Quinoline Reactant Amine Reactant Key Conditions Product Series Reference
8-Hydroxyquinoline-5-sulfonyl chloride Propargylamine, N-methylpropargylamine, etc. Anhydrous acetonitrile, room temperature 8-Hydroxyquinoline-5-sulfonamides nih.gov

Cascade and Annulation Reactions Involving this compound

This compound and its analogs can be involved in or synthesized via cascade and annulation reactions, which are powerful strategies for building complex molecular frameworks in a single operation. These reactions often involve the formation of multiple bonds in a sequential manner.

Recent advances in synthetic methodology have highlighted visible-light-promoted cascade radical cyclizations for creating sulfonylated polyaromatic systems. nih.govresearchgate.netacs.org For example, a three-component sulfonylative annulation has been developed to synthesize sulfonylated benzimidazo/indolo[2,1-a]iso-quinolin-6(5H)-ones. This process involves the reaction of acrylamides, aryl diazonium salts, and a sulfur dioxide surrogate like sodium metabisulfite (B1197395) under visible light, proceeding without the need for a transition metal catalyst. nih.govresearchgate.netacs.org The mechanism involves the generation of an aryl radical from the diazonium salt, which then incorporates SO2 to form a sulfonyl radical. This radical then participates in a cascade cyclization to build the final polycyclic structure. nih.gov

Furthermore, transition-metal-free annulation cascades have been developed for quinoline synthesis from simple starting materials like acetophenones and anthranils. organic-chemistry.org While not directly starting from this compound, these methods illustrate the types of complex reactions where a sulfonyl group could be present or introduced. The synthesis of quinolines often relies on annulation strategies, including transition-metal-catalyzed C-H activation pathways and photocatalytic oxidative cyclization. mdpi.com

Exploration of Radical Coupling Mechanisms for Sulfonylation

Radical coupling mechanisms offer a modern and efficient route for the sulfonylation of quinolines. These methods often provide alternatives to traditional reactions that may require harsh conditions. rsc.org

One such method is the copper-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides with sodium sulfinates. acs.org Mechanistic studies indicate this reaction proceeds through a Minisci-like radical coupling step. acs.org Another approach involves a cobalt(II)-catalyzed C5-selective C–H sulfonylation of quinolines via the insertion of sulfur dioxide. rsc.org This method is notable for not requiring an oxidant or additive. The proposed mechanism begins with the formation of a sulfonyl radical through the insertion of sulfur dioxide. This radical then attacks the quinoline ring, leading to the sulfonated product after a dehydrogenation process and a single electron transfer (SET) step. rsc.org The involvement of a radical pathway was confirmed by experiments where the reaction was suppressed by radical inhibitors like TEMPO. rsc.org

A transition-metal-free method for the deoxygenative C2-H sulfonylation of quinoline N-oxides uses sulfonyl chlorides as the starting material. mdpi.com This reaction is induced by a combination of carbon disulfide (CS₂) and diethylamine (Et₂NH). Preliminary studies suggest that a nucleophilic sulfonyl source is generated in situ from the electrophilic sulfonyl chloride, which then reacts with the activated quinoline N-oxide. mdpi.com

Functional Group Tolerance in Derivatization

The utility of a synthetic method is greatly enhanced by its tolerance for a wide range of functional groups, allowing for the synthesis of diverse and complex molecules. Reactions involving quinoline sulfonyl chlorides have been shown to be compatible with various functional groups.

In the CS₂/Et₂NH-induced deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides, the reaction demonstrates broad substrate scope and functional group tolerance. mdpi.com This transition-metal-free protocol works well with sulfonyl chlorides bearing both electron-donating and electron-withdrawing groups on the aromatic ring, providing the desired 2-sulfonylquinolines in satisfactory yields. mdpi.com

Similarly, iridium-catalyzed C-S coupling reactions of quinones with sulfonyl chlorides proceed efficiently across a range of substrates with good regioselectivity and tolerance for different functional groups. researchgate.net The versatility of sulfonyl chlorides as reagents is also highlighted by their ability to react with various nucleophiles such as amines, alcohols, and thiols under generally mild conditions to form sulfonamides and sulfonate esters, respectively. molport.com The derivatization of analytes with various functional groups often employs sulfonyl chlorides as labeling reagents due to their reactivity and the stability of the resulting derivatives. researchgate.net The catecholase activity of various quinoline derivatives also showcases how different functional groups on the quinoline scaffold influence their chemical properties and reactivity. mdpi.com

Applications of Quinoline 6 Sulfonyl Chloride in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The quinoline (B57606) ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. rsc.org Quinoline-6-sulfonyl chloride acts as a key reagent for introducing the quinoline moiety, linked by a stable sulfonamide bridge, into new molecular frameworks.

The primary application of this compound in constructing heterocyclic compounds is through the synthesis of quinoline-sulfonamides. The sulfonyl chloride functional group (-SO₂Cl) is highly reactive toward nucleophiles, particularly primary and secondary amines. This reaction, known as sulfonylation, forms a stable sulfonamide bond (-SO₂-NRR'). ekb.eg

The general synthesis involves reacting this compound with a desired amine in the presence of a base (like triethylamine (B128534) or pyridine) in an appropriate solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724). ekb.egmdpi.com The base is necessary to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This straightforward and efficient coupling method allows for the synthesis of a diverse library of quinoline-sulfonamide hybrids by varying the amine component. For example, reactions with various aliphatic and aromatic amines have been used to produce novel sulfonamide derivatives. mdpi.commdpi.com

The combination of the quinoline nucleus and the sulfonamide group in a single molecule has proven to be a successful strategy in drug discovery. Many quinoline-sulfonamide hybrids exhibit a wide range of pharmacological activities. rsc.orgekb.eg Consequently, this compound is a valuable precursor for developing these potentially therapeutic agents.

Research has demonstrated that derivatives synthesized from quinoline sulfonyl chlorides possess significant biological potential. For instance, certain quinoline-sulfonamide hybrids have been reported to exhibit antimalarial activity by inhibiting the formation of hemozoin. rsc.org In other studies, novel quinoline-5-sulfonamide (B3425427) derivatives, structurally similar to those derived from the 6-sulfonyl chloride isomer, were synthesized and showed promising anticancer activity against cell lines such as human amelanotic melanoma (C-32) and breast adenocarcinoma (MDA-MB-231). mdpi.com The biological activity of these compounds is often linked to the nature of the substituents on the amine and the quinoline ring. rsc.org

Table 1: Examples of Bioactive Quinoline-Sulfonamide Derivatives

Derivative Class Starting Material Target Biological Activity Research Finding Citation
Quinoline-Sulfonamide Hybrid Quinoline-based sulfonyl chloride Antimalarial The hybrid compound demonstrated inhibition of hemozoin formation, a crucial process for the malaria parasite. rsc.org
8-Hydroxyquinoline-5-sulfonamides 8-Hydroxyquinoline-5-sulfonyl chloride Anticancer, Antibacterial A derivative showed high activity against three cancer cell lines and MRSA isolates, with low toxicity to non-cancerous cells. mdpi.com

Synthesis of Quinoline-Sulfonamide Hybrids

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. preprints.orgmdpi.com While direct, widespread use of this compound as a reactant in classical MCRs like the Ugi or Passerini reaction is not extensively documented, its derivatives and related sulfonyl chlorides play important roles.

A key transformation of a sulfonyl chloride is its conversion to a sulfonyl azide. Sulfonyl azides are prominent reactants in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful MCR. tandfonline.com This suggests that this compound can serve as a precursor for quinoline-6-sulfonyl azide, which could then be used in MCRs to construct complex triazole-containing quinoline hybrids. Researchers have successfully used MCRs involving sulfonyl azides, alkynes, and other components to generate functional polymers. acs.org This approach could be adapted to incorporate the quinoline-6-sulfonyl moiety into larger, functional macromolecules.

Furthermore, sulfonyl groups can participate in radical-based multi-component tandem reactions. For example, a three-component reaction involving olefins, aryl sulfites, and quinoxalin-2(1H)-ones has been developed to synthesize α-sulfonyl-β-heteroaryl scaffolds, demonstrating the compatibility of the sulfonyl group in such complex transformations. mdpi.com

Use in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. mdpi.com The reactive nature of this compound makes it well-suited for this technology.

The primary use involves immobilizing the quinoline scaffold onto a solid support. This is typically achieved by reacting this compound with a resin functionalized with a nucleophilic group, most commonly an amine. mdpi.com For instance, a resin-bound secondary amine can react with the sulfonyl chloride to form a stable sulfonamide linkage, tethering the quinoline moiety to the solid support. mdpi.com Once attached, further chemical modifications can be performed on the quinoline ring or other parts of the molecule before the final product is cleaved from the resin. clockss.org This approach allows for the systematic variation of building blocks in a process that is easily automated and purified.

In solid-phase synthesis, a linker is the chemical moiety that connects the molecule being synthesized to the solid support. atdbio.com The choice of linker is critical as it must be stable throughout the synthesis but cleavable under specific, non-destructive conditions to release the final product. atdbio.com

This compound can be integrated into linker strategies in several ways. The most direct method is to use the sulfonyl chloride to attach the quinoline core to a pre-existing linker on a resin, as described above. mdpi.com More sophisticated approaches involve designing novel linkers where the quinoline-6-sulfonyl group is an integral part. For example, a traceless linker strategy using a sulfone group has been developed. researchgate.net In such a system, the sulfonyl group serves as the anchor point, and cleavage is achieved via an elimination reaction that leaves no trace of the linker on the final product. The robust nature of the sulfonamide or sulfonate ester bond formed from this compound allows it to serve as a stable handle, securing the synthetic construct to the solid phase while other chemical transformations are carried out. mdpi.com

Research on Biological and Pharmacological Activity of Quinoline 6 Sulfonyl Chloride Derivatives

Anticancer Activity of Derivatives

The anticancer properties of quinoline-6-sulfonyl chloride derivatives have been extensively investigated. These compounds have shown cytotoxic effects against various cancer cell lines and the ability to inhibit specific enzymes and pathways crucial for tumor progression.

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain quinoxaline (B1680401) derivatives synthesized from this compound have shown potent inhibitory effects against breast cancer (MCF7), lung cancer (NCI-H460), and central nervous system cancer (SF-268) cell lines. Studies have revealed that some 2-substituted quinoline (B57606) derivatives are active against MCF-7, NCI-H460, and SF-268 cell lines. researchgate.net

In one study, newly synthesized 3-methylquinoxaline derivatives were evaluated for their in vitro cytotoxic activities against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cell lines. ekb.eg One particular compound emerged as a potent inhibitor of VEGFR-2, with IC50 values of 3.95 nM against MCF-7, 3.08 nM against HepG2, and 3.38 nM against HCT-116. ekb.eg Another study highlighted a hexahydroquinoline derivative that exhibited broad-spectrum anticancer activity, showing lethal effects against colon cancer (COLO 205) and significant activity against various other cancer cell lines, including leukemia, lung cancer (NCI-H460), colon cancer (HCT-116), and breast cancer (MCF7). nih.gov

The following table summarizes the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

Derivative TypeCancer Cell LineActivityReference
Quinoxaline derivativesMCF7 (breast)High inhibition
Quinoxaline derivativesNCI-H460 (lung)High inhibition (99%)
Quinoxaline derivativesSF-268 (CNS)High inhibition
2-substituted quinolinesMCF-7, H-460, SF-268Active researchgate.net
3-methylquinoxaline derivativeMCF-7 (breast)IC50 = 3.95 nM ekb.eg
3-methylquinoxaline derivativeHepG2 (liver)IC50 = 3.08 nM ekb.eg
3-methylquinoxaline derivativeHCT-116 (colon)IC50 = 3.38 nM ekb.eg
Hexahydroquinoline derivativeNCI-H460 (lung)GI50 = 1.39 µM nih.gov
Hexahydroquinoline derivativeHCT-116 (colon)Significant activity nih.gov
Hexahydroquinoline derivativeMCF7 (breast)GI50 = 1.77 µM nih.gov

A significant mechanism of the anticancer action of this compound derivatives involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells. A series of new quinoxaline-based derivatives were designed as potential PARP-1 inhibitors, using 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric scaffold to the phthalazinone motif of the approved PARP-1 inhibitor, Olaparib. nih.gov

In this study, several synthesized compounds demonstrated potent PARP-1 inhibitory activity, with some showing even greater potency than Olaparib. nih.gov For example, compounds where the 6-sulfonoquinoxaline scaffold was linked to a p-methoxyphenyl ring via a thiosemicarbazide (B42300) linker (compound 8a) or directly to a 3,5-dimethylpyrazole (B48361) ring (compound 5) exhibited IC50 values of 2.31 nM and 3.05 nM, respectively, compared to Olaparib's IC50 of 4.40 nM. nih.gov These findings underscore the potential of this compound derivatives in developing targeted cancer therapies, particularly for cancers with deficiencies in DNA repair mechanisms.

The following table presents the PARP-1 inhibitory activity of selected quinoxaline-based derivatives.

CompoundDescriptionPARP-1 IC50 (nM)Reference
Olaparib (Reference)Standard PARP-1 inhibitor4.40 nih.gov
Compound 8a6-sulfonoquinoxaline with p-methoxyphenyl thiosemicarbazide linker2.31 nih.gov
Compound 56-sulfonoquinoxaline with 3,5-dimethylpyrazole ring3.05 nih.gov
Compound 4Pyrazole derivative6.35 - 8.73 nih.gov
Compound 10bPyrazole derivative6.35 - 8.73 nih.gov
Compound 11bPyrazole derivative6.35 - 8.73 nih.gov
Compound 36-sulfonohydrazide derivative12.86 nih.gov

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., HCT116, HepG2, MCF7, NCI-H460, SF-268)

Antimicrobial Properties of Derivatives

Derivatives of this compound have demonstrated significant antimicrobial activity against a wide array of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netjchps.com

Numerous studies have reported the efficacy of this compound derivatives against Gram-positive bacteria. For instance, certain 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazole (B57391) derivatives have shown pronounced antibacterial effects against Staphylococcus aureus and Bacillus subtilis. jchps.com In one study, a hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex exhibited excellent antibacterial activity against Staphylococcus aureus ATCC 25923, with a large inhibition zone and a low minimum inhibitory concentration (MIC). mdpi.comresearchgate.net Similarly, newly synthesized quinoline derivatives incorporating sulphonamide moieties displayed moderate activity against S. aureus, although they were less potent than the standard antibiotic ciprofloxacin (B1669076). ajol.info Some benzo[h]quinoline (B1196314) derivatives have also shown potential cytotoxicity against various human cancer cell lines through oxidative stress-mediated DNA damage. researchgate.net

The antimicrobial spectrum of this compound derivatives also extends to Gram-negative bacteria. The aforementioned 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazole derivatives were also active against Escherichia coli and Pseudomonas aeruginosa. jchps.com The hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex also demonstrated very good activity against E. coli ATCC 25922. mdpi.comresearchgate.net However, some studies have noted that certain quinoline derivatives exhibit weaker activity against Gram-negative bacteria compared to Gram-positive strains. ajol.info For example, some newly synthesized quinoline compounds showed only moderate activity against Klebsiella pneumoniae and weak inhibition against other tested Gram-negative bacteria. ajol.info

In addition to their antibacterial properties, derivatives of this compound have shown promising antifungal activity. The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazole derivatives were found to be effective against Candida albicans and Aspergillus niger. jchps.com The hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex also displayed excellent antifungal activity against Candida albicans ATCC 10231. mdpi.comresearchgate.net Furthermore, some 2-sulphonyl quinoxaline derivatives have exhibited high antifungal activity against Candida species. Newly synthesized quinoline compounds incorporating sulphonamide moieties also showed strong antifungal activity against Penicillium simplicissimum and Aspergillus niger, with some compounds being more potent than the standard antifungal drug fluconazole. ajol.info

The following table provides a summary of the antimicrobial activity of various this compound derivatives.

Derivative TypeMicroorganismActivityReference
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazolesStaphylococcus aureusActive jchps.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazolesBacillus subtilisActive jchps.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazolesEscherichia coliActive jchps.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazolesPseudomonas aeruginosaActive jchps.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazolesCandida albicansActive jchps.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazolesAspergillus nigerActive jchps.com
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexStaphylococcus aureus ATCC 25923Excellent mdpi.comresearchgate.net
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexEscherichia coli ATCC 25922Very Good mdpi.comresearchgate.net
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexCandida albicans ATCC 10231Excellent mdpi.comresearchgate.net
Sulphonamide-containing quinoline derivativesPenicillium simplicissimumStrong ajol.info
Sulphonamide-containing quinoline derivativesAspergillus nigerStrong ajol.info
2-sulphonyl quinoxalinesCandida speciesHigh

Structure-Activity Relationships for Enhanced Efficacy

The biological activity of quinoline derivatives is significantly influenced by their molecular structure. mdpi.com Structure-activity relationship (SAR) studies are crucial in identifying the chemical features responsible for their therapeutic effects and in designing new compounds with enhanced efficacy. mdpi.comresearchgate.net

For instance, in a series of quinoline-sulfonamide hybrids, the nature and position of substituents on the quinoline and sulfonamide moieties were found to play a critical role in their antibacterial activity. rsc.orgresearchgate.net One study identified that the presence of an unsubstituted phenolic group at position 8 of the quinoline ring is a key structural fragment necessary for biological activity against both cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Specifically, among acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) demonstrated the highest activity. mdpi.com

Furthermore, molecular docking simulations have been employed to understand the interactions between quinoline derivatives and their biological targets. rsc.orgresearchgate.net These studies have revealed that strong interactions, such as hydrogen bonding and π-π stacking, between the derivatives and the active sites of enzymes are crucial for their inhibitory activity. nih.gov For example, the potent inhibitory activity of certain quinoline-sulfonamides against monoamine oxidases (MAO) was attributed to strong π-bonds formed between the phenyl and quinoline rings of the derivatives and key amino acid residues in the enzyme's active site. nih.gov

The following table summarizes the structure-activity relationships of some quinoline derivatives:

Compound/Derivative SeriesKey Structural FeatureObserved Biological Activity
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamideUnsubstituted phenolic group at position 8Active against cancer cell lines and MRSA mdpi.com
Quinoline-sulfonamide hybridsSpecific substitutions on quinoline and sulfonamide moietiesPotent antibacterial activity rsc.orgresearchgate.net
Quinoline derivativesStrong π-bonds with enzyme active sitesInhibition of monoamine oxidases nih.gov

Synergistic Effects with Existing Antibiotics

A promising strategy to combat antibiotic resistance is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. rsc.orgresearchgate.net Derivatives of this compound have been investigated for their synergistic effects with existing antibiotics.

In one study, a quinoline-sulfonamide hybrid, compound QS-3 , was evaluated for its synergistic activity with ciprofloxacin against Pseudomonas aeruginosa. rsc.orgresearchgate.net The combination of QS-3 and ciprofloxacin demonstrated a favorable synergistic effect, suggesting that the quinoline derivative could potentially be used to restore the activity of antibiotics against resistant bacterial strains. rsc.orgresearchgate.net The checkerboard assay is a common method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination. frontiersin.org A strong synergy is often observed with aminoglycosides. frontiersin.org

The table below shows the results of a combination assay for a sulfonyl derivative (F105) with various antibiotics against S. aureus:

AntibioticFICIInterpretation
Amikacin0.33 ± 0.04Synergy frontiersin.org
Gentamicin0.33 ± 0.16Synergy frontiersin.org
Kanamycin0.44 ± 0.17Synergy frontiersin.org
Benzalkonium chloride0.29 ± 0.09Synergy frontiersin.org

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is typically interpreted as synergy.

Neuropharmacological Effects of Derivatives

Quinoline derivatives have been extensively studied for their effects on the central nervous system (CNS). rsc.orggoogle.com Their diverse pharmacological profiles include anxiolytic, anticonvulsant, and neuroprotective activities. rsc.orggoogle.comnih.gov

Certain derivatives of quinoline have shown potential as anxiolytic and anticonvulsant agents. nih.govkoreascience.kr For example, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), a quinoxaline derivative, has demonstrated anticonvulsant effects against audiogenic seizures in mice. nih.gov While NBQX showed limited anxiolytic potential in some tests, other quinoline derivatives have been reported to possess anxiolytic properties. google.comnih.gov

A series of 6-alkyloxyl-3,4-dihydro-2(1H)-quinoliones were synthesized and evaluated for their anticonvulsant activity. koreascience.kr Compound 5c (6-hexyloxy-3,4-dihydro-2(1H)-quinolinone) was found to be potent in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-Met) tests, with ED₅₀ values of 24.0 mg/kg and 21.2 mg/kg, respectively. koreascience.kr Another derivative, 5f (6-benzyloxy-3,4-dihydro-2(1H)-quinolinone), was less effective against MES-induced seizures but showed no neurotoxicity up to 300 mg/kg, resulting in a high protective index. koreascience.kr

The anticonvulsant activity of selected 6-alkyloxyl-3,4-dihydro-2(1H)-quinoliones is presented in the table below:

CompoundAnti-MES ED₅₀ (mg/kg)Anti-scMet ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
5c 24.0 koreascience.kr21.2 koreascience.kr67.6 koreascience.kr
5f 29.6 koreascience.kr->300 koreascience.kr

Recent research has highlighted the potential of quinoline derivatives in protecting against neuronal damage. dtic.milnih.gov One area of focus has been their ability to mitigate ototoxicity, or damage to the auditory system, which can be caused by certain drugs or exposure to excessive noise. dtic.mil

Studies have suggested that quinoline derivatives can protect hair cells in the inner ear from damage. For instance, in zebrafish models, a specific quinoxaline derivative was shown to protect hair cells from damage induced by aminoglycosides. The proposed mechanism of action involves the inhibition of the NF-kB pathway, which is activated by ototoxic insults and leads to the production of reactive oxygen species (ROS) and subsequent cellular damage. dtic.mil By blocking this pathway upstream, quinoline derivatives may help cells recover before irreversible damage occurs. dtic.mil

The development of multifunctional agents that can target multiple pathological pathways is a promising strategy for the treatment of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Quinoline-based compounds have been investigated for their ability to inhibit key enzymes involved in the progression of these diseases. rsc.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.net

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov Inhibitors of these enzymes have shown therapeutic potential in the treatment of neurodegenerative disorders. nih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

A series of novel quinoline-sulfonamides were designed and synthesized as dual inhibitors of both cholinesterases and monoamine oxidases. nih.govresearchgate.net In vitro studies revealed that several of these compounds exhibited potent inhibition of both MAO-A and MAO-B. nih.govresearchgate.net For example, compounds a5 and a12 were identified as the most potent inhibitors against MAO-A and MAO-B, respectively, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net

The inhibitory activity of selected quinoline-sulfonamides against MAO enzymes is detailed in the table below:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
a5 0.59 ± 0.04 nih.govresearchgate.net-
a12 -0.47 ± 0.03 nih.govresearchgate.net

Kinetic studies have indicated that these compounds act as competitive inhibitors. researchgate.net Molecular docking studies further elucidated the binding interactions, showing hydrogen bonding and various π-interactions between the ligands and the enzyme active sites. nih.govresearchgate.net

Enzyme Inhibition in Neurodegenerative Diseases (e.g., Alzheimer's disease)

Cholinesterase (ChE) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease (AD). rsc.orgresearchgate.net Several studies have focused on quinoline-sulfonamide hybrids as potential ChE inhibitors. rsc.orgmdpi.com

In one study, a series of novel quinoline-sulfonamides (designated a1–18) were designed and synthesized as dual inhibitors of both cholinesterases and monoamine oxidases. rsc.orgresearchgate.net The in vitro results highlighted several compounds with potent inhibitory activity. Specifically, compound a6 was the most effective against BChE, while a11 showed the highest potency against AChE. rsc.orgresearchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors. researchgate.net

Another research effort developed new hybrid compounds by linking 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide. mdpi.com All synthesized compounds were potent inhibitors of both AChE and BChE, with a general selectivity toward BChE. mdpi.com The lead compound, 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (7h) , was five times more potent than the reference drug tacrine (B349632) against AChE. mdpi.com Molecular docking studies suggested that these conjugates bind to both the catalytic and peripheral anionic sites of AChE. mdpi.com Further research on phenyl-quinoline derivatives identified analog 7n , which featured a methoxy (B1213986) group and a 4-bromine substituent, as a highly potent BChE inhibitor, showing a 75-fold improvement in activity compared to the positive control. nih.gov

Inhibitory Activity of Quinoline-Sulfonamide Derivatives against Cholinesterases
CompoundTarget EnzymeIC₅₀ (µM)Reference
a6BChE0.58 ± 0.05 rsc.orgresearchgate.net
a11AChE1.10 ± 0.77 rsc.orgresearchgate.net
a12MAO-B0.47 ± 0.03 rsc.orgresearchgate.net
7hAChE0.131 ± 0.01 mdpi.com
7hBChE0.0680 ± 0.0014 mdpi.com

Anti-Inflammatory Activity of Derivatives

Quinoline derivatives are recognized for their anti-inflammatory properties. researchgate.netrsc.org The hybridization of quinoline with a sulfonamide moiety has yielded compounds with significant anti-inflammatory potential. benthamdirect.comeurekaselect.com

A study on 8-quinolinesulfonamide derivatives identified compound 3l as a potent anti-inflammatory agent. nih.gov This compound was found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β). nih.gov Further investigation showed that it could significantly prevent the lipopolysaccharide (LPS)-induced expression of inflammatory mediators like iNOS and COX-2. nih.gov The mechanism is believed to involve the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex, which blocks the activation of the NF-κB/MAPK signaling pathway. nih.gov

In other research, 3-, 5-, and 8-sulfonamide and 8-sulfonate derivatives of quinoline were synthesized and evaluated for their anti-inflammatory activity by measuring the inhibition of reactive oxygen species (ROS) produced by phagocytes. benthamdirect.comeurekaselect.com Several compounds demonstrated activity that was notably enhanced compared to the standard drug, ibuprofen. benthamdirect.comeurekaselect.com

Anti-Inflammatory Activity of Quinoline-Sulfonamide Derivatives
CompoundAssayIC₅₀ (µM or µg/mL)Reference
3lNO Production2.61 ± 0.39 µM nih.gov
3lTNF-α Production9.74 ± 0.85 µM nih.gov
3lIL-1β Production12.71 ± 1.34 µM nih.gov
47ROS Inhibition2.9 ± 0.5 µg/mL benthamdirect.comeurekaselect.com
36ROS Inhibition3.2 ± 0.2 µg/mL benthamdirect.comeurekaselect.com
24ROS Inhibition6.7 ± 0.3 µg/mL benthamdirect.comeurekaselect.com
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9 µg/mL benthamdirect.comeurekaselect.com

Anthelmintic Activity of Derivatives

The anthelmintic potential of quinoline-based compounds has also been an area of investigation. researchgate.netresearchgate.net Research into quinoxaline-sulfonyl benzimidazole hybrids, which share structural similarities with quinoline-sulfonamides, has shown promising results. jchps.com

In one study, the anthelmintic activity of novel 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl benzimidazoles was assessed using adult earthworms (Pheretima posthuma) as a model organism. jchps.com The time to paralysis and death of the worms was recorded. jchps.com The results indicated that the synthesized compounds possessed potential anthelmintic activity, with 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole showing particularly good activity at a dose of 20 mg/ml. jchps.com Another study on quinoline derivatives bearing an acridine (B1665455) moiety also reported good anthelmintic action. jneonatalsurg.com

Anthelmintic Activity of Quinoxaline-6-sulfonyl Benzimidazole Derivatives (20 mg/ml)
CompoundTime to Paralysis (min)Time to Death (min)Reference
Quinoxaline-2,3-dione-6-sulphonyl benzimidazole4985 jchps.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-methyl) benzimidazole3970 jchps.com
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole2862 jchps.com
Albendazole (Standard)2051 jchps.com

Other Reported Biological Activities of Quinoline-Sulfonamide Hybrids

The structural versatility of quinoline-sulfonamide hybrids has led to their exploration for a wide array of other biological activities, including anticancer, antimicrobial, and carbonic anhydrase inhibitory effects. future-science.commdpi.comnih.gov

Anticancer Activity: Certain quinoline-sulfonamide derivatives have been identified as potent inhibitors of cancer-associated carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII, which are linked to tumorigenicity. nih.gov A series of quinoline-based benzenesulfonamides were synthesized, with the primary sulfonamide group placed at different positions of an anilino moiety. nih.gov The para-sulfonamide derivatives 13a-c and the meta-sulfonamide derivative 11c displayed excellent, single-digit nanomolar inhibitory activity against the tumor-associated hCA IX isoform. nih.gov In a different study, an acetylene derivative of 8-hydroxyquinoline-5-sulfonamide, compound 3c , showed high activity against three human cancer cell lines: amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). mdpi.com

Antimicrobial Activity: Hybrid quinoline-sulfonamide complexes have demonstrated notable antimicrobial properties. rsc.orgresearchgate.netresearchgate.net Compound QS-3 , a quinoline-sulfonamide derivative, was identified as a highly effective antibacterial agent against P. aeruginosa, with a minimum inhibitory concentration (MIC) of 64 μg/mL. rsc.org The same compound also showed a favorable synergistic effect when combined with ciprofloxacin against several bacterial strains. rsc.org Additionally, compound 3c from the 8-hydroxyquinoline-5-sulfonamide series was active against methicillin-resistant S. aureus (MRSA) isolates, with efficacy comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.com

Antimalarial Activity: The 7-chloroquinoline (B30040) scaffold is a well-known pharmacophore in antimalarial drugs. future-science.com Researchers have developed hybrid compounds combining this moiety with sulfonamides and nih.govmdpi.commdpi.com-triazoles. future-science.com Many of these compounds showed significant antimalarial activity against Plasmodium falciparum (3D7 strain), with the most promising hybrids, 12d , 13a , and 13c , exhibiting IC₅₀ values in the low micromolar range. future-science.com

Other Biological Activities of Quinoline-Sulfonamide Derivatives
CompoundActivity TypeTargetInhibitory Value (Kᵢ or IC₅₀)Reference
11cAnticancer (CA Inhibition)hCA IX8.4 nM (Kᵢ) nih.gov
13bAnticancer (CA Inhibition)hCA IX5.5 nM (Kᵢ) nih.gov
13cAnticancer (CA Inhibition)hCA IX18.6 nM (Kᵢ) nih.gov
3cAnticancerC-32 (Melanoma)1.56 µM (IC₅₀) mdpi.com
QS-3AntibacterialP. aeruginosa64 µg/mL (MIC) rsc.org
12dAntimalarialP. falciparum1.49 µM (IC₅₀) future-science.com
13aAntimalarialP. falciparum1.96 µM (IC₅₀) future-science.com
13cAntimalarialP. falciparum2.10 µM (IC₅₀) future-science.com

Spectroscopic and Analytical Characterization of Quinoline 6 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of quinoline (B57606) derivatives provides insights into the number of different types of protons and their neighboring atoms. The chemical shifts (δ) of the protons on the quinoline ring are influenced by the electronic effects of the sulfonyl chloride group and any other substituents. uncw.eduuncw.edu Aromatic protons in quinoline derivatives typically appear in the range of δ 7.0–9.0 ppm. The concentration of the sample can also influence the chemical shifts due to intermolecular interactions like π-π stacking. uncw.eduuncw.eduoup.com For a derivative like 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride, signals for the ethyl group would be expected, with a triplet around δ 1.2–1.4 ppm and a quartet around δ 3.0–3.2 ppm, in addition to the aromatic proton signals between δ 7.2–8.1 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms of the quinoline ring typically resonate in the aromatic region of the spectrum (δ 120–150 ppm). researchgate.netnih.govsbq.org.br The carbon atom attached to the sulfonyl chloride group will experience a downfield shift due to the electron-withdrawing nature of the substituent. Theoretical calculations can be used to predict and help interpret the experimental chemical shifts.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline Derivatives

CompoundNucleusChemical Shift (δ, ppm)
Quinoline Derivatives (General) ¹H7.0 - 9.0 (Aromatic)
¹³C120 - 150 (Aromatic)
3-Ethyl-2-oxo-1,2-dihydrothis compound ¹H1.2 - 1.4 (t, -CH₃), 3.0 - 3.2 (q, -CH₂-), 7.2 - 8.1 (m, Aromatic)
2-Methylthis compound ¹H~2.6 (s, -CH₃)
¹³C120 - 140 (Aromatic)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The sulfonyl chloride group (-SO₂Cl) exhibits characteristic strong absorption bands. acdlabs.com

Key IR absorption bands for this compound and its derivatives include:

S=O Asymmetric and Symmetric Stretching: Strong bands are typically observed in the regions of 1370–1410 cm⁻¹ and 1166–1204 cm⁻¹, respectively. acdlabs.com For instance, 3-Ethyl-2-oxo-1,2-dihydrothis compound shows a strong band at 1370 cm⁻¹ for the S=O asymmetric stretch. vulcanchem.com

C=O Stretching (for derivatives): In derivatives like 3-Ethyl-2-oxo-1,2-dihydrothis compound, a strong absorption band for the carbonyl group (C=O) is observed around 1730 cm⁻¹. vulcanchem.com

C-H Stretching: Alkane C-H stretching vibrations appear around 2800–3000 cm⁻¹. acdlabs.com

S-Cl Stretching: The sulfur-chlorine stretching band is typically found in the lower frequency region of the IR spectrum, around 375 cm⁻¹. cdnsciencepub.com

Interactive Data Table: Characteristic IR Frequencies for Sulfonyl Chlorides

Functional GroupVibrationFrequency Range (cm⁻¹)
Sulfonyl Chloride (-SO₂Cl)S=O Asymmetric Stretch1370 - 1410
S=O Symmetric Stretch1166 - 1204
S-Cl Stretch~375
Carbonyl (C=O)Stretch~1730

Mass Spectrometry (MS, HR-MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov Electrospray ionization (ESI) is a soft ionization technique often used for polar and large molecules, which is compatible with liquid chromatography (LC-MS). nih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak. acdlabs.com Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. chempap.org For sulfonyl chlorides, fragmentation may involve the loss of the SO₂Cl group or cleavage of the S-Cl bond.

A study on 1-acetyl-1,2,3,4-tetrahydrothis compound showed a molecular ion peak consistent with its molecular weight of approximately 273.74 g/mol .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic system. mdpi.comaip.org The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the quinoline ring. mdpi.comresearchgate.net

For quinoline itself, UV-Vis spectra have been measured in various solvents and conditions. aip.orgsigmaaldrich.comnih.gov A study on the biodegradation of quinoline utilized UV-Vis spectroscopy to monitor the concentrations of quinoline and its metabolite, 2-hydroxyquinoline, by measuring absorbance at specific wavelengths. sigmaaldrich.comnih.gov The absorption spectra of quinoline derivatives generally fall within the range of 280 to 510 nm. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. iucr.orgmdpi.commdpi.com

While a specific crystal structure for this compound was not found in the search results, X-ray diffraction has been used to elucidate the structures of numerous sulfonyl chloride derivatives and other sulfonamides. iucr.orgmdpi.commdpi.comroyalsocietypublishing.org These studies provide valuable comparative data on the geometry of the sulfonyl group and its interactions within the crystal lattice. For example, the crystal structures of N-arylsulfonyl derivatives of cytisine (B100878) have been determined, revealing details about the arrangement around the sulfonyl group and intermolecular interactions. iucr.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of chemical compounds. researchgate.netresearchgate.net By separating a sample into its individual components, HPLC can detect and quantify impurities.

For the analysis of this compound and its derivatives, a reversed-phase HPLC method is commonly employed. This typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is often performed using a UV detector at a wavelength where the quinoline chromophore absorbs strongly, such as 225 nm or 254 nm. researchgate.net The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Methods for the determination of quinoline in various matrices have been developed, demonstrating the utility of HPLC for its quantification. researchgate.net

Computational and Theoretical Studies of Quinoline 6 Sulfonyl Chloride and Its Derivatives

Molecular Docking Simulations for Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations are crucial for predicting the binding affinities and interaction patterns of quinoline-6-sulfonyl chloride derivatives with various biological targets. These simulations can forecast the stability of the ligand-protein complex, with binding energy being a key indicator. For instance, studies on quinoline (B57606) derivatives have shown their potential as antiviral agents. In one such study, the binding energy of a quinoline derivative with the RSV G protein was found to be -5.64 kcal/mol, while another derivative exhibited a binding energy of -6.35 kcal/mol with the Mtase protein. doi.org These strong binding energies suggest a stable interaction between the ligands and the target protein's active site, which can include hydrogen bonds and non-bonded interactions. doi.org

In the context of antibacterial agents, a quinoline-sulfonamide derivative, QS-3, demonstrated a promising binding affinity of -8.0 kcal/mol with its target protein, which was superior to the reference drug ciprofloxacin (B1669076) (-7.6 kcal/mol). rsc.org The docking analysis revealed specific interactions, such as with Ser264 and Ser332 residues. rsc.org Similarly, in anticancer research, quinolone derivatives have been evaluated as potential topoisomerase I (Top I) inhibitors. jst.go.jpjst.go.jp Docking studies of potent compounds have shown strong interactions within the active site of the DNA-Top I complex, suggesting a plausible mechanism for their cytotoxic activity. jst.go.jp The binding energy of one such derivative was predicted to be lower than that of the standard drug, indicating a strong interaction. doi.org

The following table summarizes the binding affinities of selected quinoline derivatives against their respective biological targets as reported in various studies.

Compound/DerivativeBiological TargetPredicted Binding Affinity (kcal/mol)
Quinoline Derivative 4RSV G protein-5.64 doi.org
Quinoline Derivative 6Mtase protein-6.35 doi.org
QS-3 (Quinoline-sulfonamide)Gyrase protein (PDB: 3qtd)-8.0 rsc.org
Ciprofloxacin (Reference)Gyrase protein (PDB: 3qtd)-7.6 rsc.org

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the structural, electronic, and optical properties of molecules. nih.govnih.gov DFT calculations typically involve optimizing the molecular geometry to its most stable state and can provide insights into intramolecular interactions like hydrogen bonds. nih.gov

Studies on quinoline derivatives have employed DFT to understand their stability and reactivity. nih.govscirp.org Methods such as the B3LYP functional combined with various basis sets (e.g., 6-31+G(d,p), 6-311G(d,p)) are commonly used for these calculations. nih.govscirp.orguantwerpen.be Analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical stability and reactivity of the molecules. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can elucidate hyperconjugative interactions and charge transfer within the molecule. nih.govuantwerpen.be

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states and is particularly useful for predicting absorption and emission spectra. nih.govuantwerpen.be By performing TD-DFT calculations, researchers can simulate the UV-Vis absorption spectra of quinoline derivatives. nih.govresearchgate.net These theoretical spectra can then be compared with experimental data to validate the computational model. researchgate.net Such studies have been conducted using functionals like CAM-B3LYP with appropriate basis sets to understand the electronic transitions and charge transfer characteristics upon excitation. uantwerpen.beresearchgate.net The analysis of these properties is crucial for applications in materials science, such as the development of fluorescent probes and other optical materials. nih.gov For example, a study on a series of tunable quinoline derivatives utilized TD-DFT to predict their absorption spectra, which showed good agreement with experimental findings. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activities. scienceforecastoa.comijaems.com These models are developed to predict the activities of new chemical entities and to understand which structural features are important for their biological effects. scienceforecastoa.comijaems.com The process involves using physicochemical properties as independent variables and biological activities as dependent variables to derive a predictive equation. scienceforecastoa.com

QSAR studies have been applied to quinoline derivatives to predict their potential as therapeutic agents. For instance, a QSAR study was conducted on aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties to assess their activity as topical antiglaucoma agents by inhibiting carbonic anhydrase. chemsrc.com In another study, QSAR models were developed for 5,8-quinolinequinone derivatives to predict their anti-proliferative and anti-inflammatory activities. dergipark.org.tr The results indicated that parameters like the electrophilic index, electronegativity, and molecular hardness and softness were strongly correlated with the observed biological activities. dergipark.org.tr These models, once validated, can be used to screen and prioritize the synthesis of new, potentially more active compounds. ijaems.com

In Silico Prediction of Physicochemical Properties and Drug-Likeness

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. rsc.orgnih.gov These predictions help in identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage clinical trial failures. rsc.org A key aspect of this is the evaluation of "drug-likeness," often assessed using rules like Lipinski's Rule of Five. nih.gov

For quinoline derivatives, in silico tools are employed to predict various physicochemical properties. doi.orgrsc.org These properties include molecular weight, number of hydrogen bond donors and acceptors, topological polar surface area (TPSA), and the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity. nih.govfrontiersin.org Studies have shown that many designed quinoline-sulfonamide derivatives exhibit good drug-like qualities with zero or few violations of Lipinski's rules. rsc.org For example, in a series of quinoline-sulfonamide hybrids, most compounds showed zero Lipinski violations, indicating good potential for oral bioavailability. rsc.org The bioavailability score and GI absorption are also key parameters that can be predicted. nih.gov

The table below presents a sample of predicted physicochemical and drug-likeness properties for a series of hypothetical quinoline derivatives, based on data typically generated in such studies.

PropertyAcceptable Range/ValueDerivative 1Derivative 2Derivative 3Derivative 4
Molecular Weight ( g/mol ) 150 - 500 nih.gov345.4421.5498.6388.4
Hydrogen Bond Acceptors ≤ 10 nih.gov5786
Hydrogen Bond Donors ≤ 5 nih.gov1221
LogP (Octanol/Water Partition) < 52.83.54.23.1
TPSA (Ų) 20 - 130 nih.gov85.3102.1115.790.5
Lipinski's Violations 00000
Bioavailability Score 0.55 nih.gov0.550.550.550.55
GI Absorption HighHighHighHighHigh

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Pathways for Enhanced Selectivity and Yield

The synthesis of quinoline (B57606) derivatives with high regioselectivity and yield remains a significant area of research. Traditional methods for sulfonation of quinolines can require harsh conditions. Modern synthetic chemistry is focused on developing milder and more efficient protocols. One innovative approach involves the cobalt(II)-catalyzed C5-selective C–H sulfonylation of quinolines. rsc.org This method utilizes the insertion of sulfur dioxide and has the advantage of not requiring an oxidant, affording sulfonated products in moderate to good yields. rsc.org

Future efforts will likely focus on the development of catalytic systems that allow for precise control over the position of sulfonation on the quinoline ring, particularly at the 6-position, to maximize the yield of QSC and its precursors. The use of flow chemistry and automated synthesis platforms could also play a crucial role in optimizing reaction conditions and scaling up production for industrial applications.

Exploration of New Derivatization Strategies for Broader Biological Applications

The reactivity of the sulfonyl chloride group in QSC makes it an ideal starting point for creating diverse libraries of quinoline-6-sulfonamides with a wide range of biological activities. nih.gov Derivatization is a key strategy to enhance the therapeutic potential of the quinoline scaffold. sci-hub.semdpi.com

Current research is actively exploring the synthesis of novel QSC derivatives with applications in various therapeutic areas:

Anticancer Agents: Researchers are synthesizing quinoline sulfonamide derivatives and evaluating their cytotoxic effects against various cancer cell lines. nih.gov For example, certain derivatives have shown activity against human colon carcinoma (HCT116) and liver cancer (HepG2) cells. The introduction of different substituents on the sulfonamide nitrogen allows for the fine-tuning of anticancer activity.

Antimicrobial Agents: Quinoline-6-sulfonamide (B3388918) derivatives have demonstrated promising activity against a spectrum of bacteria and fungi. researchgate.net By modifying the substituents, researchers aim to develop new antimicrobial agents that can overcome existing drug resistance.

Neuroprotective Agents: The quinoline-sulfonamide moiety is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. rsc.orgresearchgate.net Derivatives are being designed to act as inhibitors of enzymes such as cholinesterases and monoamine oxidases, which are implicated in the progression of the disease. rsc.orgresearchgate.net

The table below summarizes some of the biological applications being explored through the derivatization of the quinoline sulfonamide scaffold.

Biological Target/ApplicationType of DerivativeResearch Focus
Cancer Substituted quinoline-6-sulfonamidesCytotoxicity against various cancer cell lines. nih.gov
Bacterial/Fungal Infections Novel quinoline-6-sulfonamidesOvercoming antimicrobial resistance. researchgate.net
Alzheimer's Disease Quinoline-sulfonamide hybridsDual inhibition of cholinesterases and monoamine oxidases. rsc.orgresearchgate.net
Neurological Disorders Specific quinoxaline (B1680401) derivativesInhibition of enzymes implicated in neurological diseases.

Future derivatization strategies will likely involve the incorporation of novel heterocyclic systems and functional groups to explore new biological targets and enhance the potency and selectivity of QSC-based compounds.

Mechanistic Studies of Biological Actions of Quinoline-6-sulfonyl Chloride Derivatives

A deeper understanding of how this compound derivatives exert their biological effects is crucial for the rational design of more effective drugs. The primary mechanism of action for many quinoline sulfonamides involves the inhibition of specific enzymes. The sulfonamide group can interact with the active sites of these enzymes, leading to a blockade of their function.

For instance, in the context of cancer, some sulfonamide derivatives are believed to inhibit carbonic anhydrases, enzymes that are involved in tumor growth and angiogenesis. nih.gov In neurodegenerative diseases, derivatives of quinoline sulfonamides have been shown to act as competitive inhibitors of enzymes like monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE). rsc.orgresearchgate.net

Molecular docking studies are a key tool in elucidating these mechanisms. These computational simulations help to visualize the binding interactions between the sulfonamide derivatives and their target enzymes, revealing key interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.orgresearchgate.net

Future research will focus on:

Identifying the specific molecular targets for a wider range of QSC derivatives.

Using advanced biophysical techniques, such as X-ray crystallography, to obtain high-resolution structures of these derivatives bound to their targets.

Elucidating the downstream signaling pathways that are affected by the inhibition of these targets.

Integration of Artificial Intelligence and Machine Learning in Drug Design Utilizing QSC Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and even generate novel molecular structures. nih.govfrontiersin.org

In the context of QSC scaffolds, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Analysis: ML algorithms can be used to build QSAR models that correlate the structural features of QSC derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test.

De Novo Drug Design: Generative AI models can be trained on libraries of known active compounds to design entirely new molecules based on the QSC scaffold with desired therapeutic properties. frontiersin.org These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of QSC derivatives. mednexus.org This allows researchers to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity early in the drug discovery process.

The integration of AI and ML into the drug design pipeline for QSC scaffolds has the potential to significantly accelerate the discovery of new therapeutic agents by reducing the time and cost associated with traditional screening methods. nih.govmednexus.org

Design of Multi-Targeting Ligands Based on the Quinoline-Sulfonamide Moiety

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways and targets. rsc.orgnih.gov The traditional "one drug, one target" approach may not be sufficient to effectively treat these multifactorial diseases. researchgate.net This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. researchgate.netescholarship.org

The quinoline-sulfonamide scaffold is an excellent platform for the design of MTDLs. rsc.orgresearchgate.net By combining the quinoline core with a sulfonamide linker and various substituents, it is possible to create hybrid molecules that can inhibit multiple enzymes or receptors.

A notable example is the development of quinoline-sulfonamide derivatives as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for the treatment of Alzheimer's disease. rsc.orgresearchgate.net These compounds are designed to address both the cognitive decline and the neurotransmitter imbalances associated with the disease. rsc.org

The design strategy for these MTDLs often involves:

Identifying key pharmacophoric features from known inhibitors of the different targets.

Incorporating these features into a single molecule using the quinoline-sulfonamide scaffold as a template.

Using computational tools like molecular docking to predict the binding of the hybrid molecule to each of the intended targets. nih.gov

The development of multi-targeting ligands based on the QSC moiety represents a promising strategy for creating more effective and potentially safer therapies for complex diseases.

Applications in Material Science and Fluorescent Probes

Beyond its applications in medicine, the quinoline scaffold is also finding use in the field of materials science, particularly in the development of fluorescent materials. vulcanchem.comambeed.com The inherent fluorescence of the quinoline ring system, combined with the ability to modify its properties through derivatization, makes it an attractive building block for creating novel functional materials. researchgate.net

A significant area of research is the development of quinoline-based fluorescent chemosensors for the detection of various analytes, including metal ions and biologically important molecules. nih.govscispace.comrsc.org These chemosensors typically consist of a quinoline fluorophore linked to a receptor unit that selectively binds to the target analyte. Upon binding, a change in the fluorescence properties of the quinoline moiety, such as an increase or decrease in intensity or a shift in the emission wavelength, provides a detectable signal. scispace.comnih.gov

Derivatives of quinoline sulfonamides have been successfully employed as fluorescent chemosensors. For example, a novel cyclotriveratrylene-based chemosensor incorporating an 8-quinolinesulfonyl chloride moiety has been developed for the selective detection of copper ions (Cu²⁺). scispace.com The interaction of the sensor with Cu²⁺ leads to a quenching of its fluorescence, providing a "turn-off" signal for detection. scispace.com

The design of these chemosensors often relies on photophysical processes such as:

Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron transfer process can quench the fluorescence of the quinoline. Binding of the analyte to the receptor can inhibit this process, leading to an enhancement of fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the sensor molecule, leading to a shift in the fluorescence emission spectrum. nih.gov

The high sensitivity and selectivity of these quinoline-based fluorescent chemosensors make them valuable tools for applications in environmental monitoring, food safety analysis, and biological imaging. nih.govmdpi.com Future research will likely focus on developing sensors for a wider range of analytes and improving their performance in complex biological and environmental samples.

Investigation of Fluorescence Quenching Mechanisms

The study of fluorescence quenching mechanisms is pivotal for the development of novel sensors and probes based on the this compound scaffold. As this compound is a reactive intermediate, research into its quenching properties is conducted on its more stable derivatives, such as quinoline-6-sulfonamides. These derivatives serve as versatile fluorophores whose emission can be modulated by various quenchers. The investigation into how and why this fluorescence is diminished provides fundamental insights into molecular interactions and informs the rational design of advanced analytical tools. The primary quenching mechanisms associated with this class of compounds include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and static quenching through ground-state complex formation.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a predominant quenching mechanism in many fluorescent sensors derived from quinoline and its analogues, like the structurally similar dansyl chloride. nih.govmdpi.com In a typical PET sensor design, the quinoline-6-sulfonamide fluorophore is linked to a receptor unit that can donate an electron. mdpi.com

Upon photoexcitation, the fluorophore is capable of accepting an electron from the receptor. This electron transfer process from the receptor's highest occupied molecular orbital (HOMO) to the vacancy in the fluorophore's HOMO creates a non-radiative de-excitation pathway, effectively quenching the fluorescence. The efficiency of PET is highly dependent on the energetic favorability of the electron transfer and the spatial proximity between the donor and the acceptor.

For instance, in sensors designed for metal ions, the receptor often contains nitrogen or sulfur atoms that can bind to the target ion. mdpi.commdpi.com In the unbound state, the lone pair of electrons on these heteroatoms can quench the quinoline fluorescence via PET. Upon binding a metal cation, the receptor's electron-donating ability is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response. mdpi.com The quenching of fluorescence in some quinoline-sulfonamide derivatives by metal ions like Hg2+ has been noted, although in some cases, the mechanism may be attributable to the inherent quenching nature of the heavy metal ion rather than a classical PET process. mdpi.com

Intramolecular Charge Transfer (ICT) and Static Quenching

Intramolecular Charge Transfer is another significant process governing the fluorescence of quinoline-6-sulfonyl derivatives. The sulfonyl group (-SO₂) is strongly electron-withdrawing, while substituents on the quinoline ring or on the sulfonamide nitrogen can be electron-donating. This "push-pull" electronic structure facilitates ICT upon excitation, where electron density moves from the donor to the acceptor part of the molecule. The resulting excited state is highly polar. nih.govrsc.org

The fluorescence of such ICT fluorophores is highly sensitive to the local environment and the presence of quenchers. For example, the fluorescence of a dansyl-based macrocycle, an analogue of quinoline-sulfonyl derivatives, is effectively quenched by nitroaromatic compounds. rsc.org This quenching occurs because the electron-deficient nitroaromatic quencher interacts with the electron-rich fluorophore, hindering the ICT process or facilitating a non-radiative decay pathway. rsc.orgysu.am

This type of quenching is often static, meaning it arises from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. ysu.am Fluorescence lifetime measurements can confirm a static quenching mechanism; if the lifetime of the fluorophore remains unchanged in the presence of the quencher while the intensity decreases, it indicates that only the uncomplexed fluorophores are emitting, and the complex itself is "dark". ysu.am Studies on dansyl-modified films for detecting nitroaromatics have confirmed a static quenching mechanism, likely caused by electron transfer within the ground-state complex. ysu.am

Collisional Quenching

Collisional, or dynamic, quenching is another possible mechanism. This occurs when the excited fluorophore encounters a quencher molecule in solution, leading to de-excitation upon contact without the formation of a stable ground-state complex. The quenching of quinoline derivatives and related quinolinium salts by halide ions, such as chloride, has been attributed to a collisional quenching mechanism. jst.go.jpnih.gov The efficiency of this process is described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. Linearity in Stern-Volmer plots from both steady-state and time-resolved fluorescence measurements is a strong indicator of a dynamic quenching process. nih.gov

The table below summarizes the key fluorescence quenching mechanisms investigated for derivatives of the quinoline-sulfonyl scaffold and its close analogues.

Quenching MechanismQuencher TypeDerivative SystemKey Findings
Photoinduced Electron Transfer (PET) Metal Cations (e.g., Hg²⁺), ProtonsQuinoline/Dansyl Sulfonamides with receptor unitsQuenching occurs via electron transfer from a receptor to the excited fluorophore; binding of the analyte to the receptor inhibits PET, restoring fluorescence. mdpi.commdpi.com
Static Quenching (Ground-State Complex) Nitroaromatic Compounds (e.g., Nitrobenzene)Dansyl-modified films and macrocyclesFormation of a non-fluorescent ground-state complex between the fluorophore and the electron-deficient quencher. Confirmed by unchanged fluorescence lifetimes. rsc.orgysu.am
Intramolecular Charge Transfer (ICT) Perturbation Nitro-containing heteroaromaticsDansyl-triazole macrocycleThe quencher interacts with the push-pull system of the fluorophore, hindering the charge transfer process and resulting in quenching. rsc.org
Collisional (Dynamic) Quenching Metal Ions (e.g., Cobalt Chloride), HalidesQuinoline derivatives (e.g., Quinoline Yellow)Quenching occurs via transient collisions between the excited fluorophore and the quencher. Follows Stern-Volmer kinetics. jst.go.jpnih.gov

Q & A

Q. What are the established synthetic routes for Quinoline-6-sulfonyl chloride, and how can reproducibility be ensured?

this compound is typically synthesized via sulfonation of quinoline derivatives followed by chlorination. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) meticulously and validate purity using HPLC or GC-MS. Include detailed characterization data (e.g., 1^1H/13^13C NMR, IR) in the main manuscript, with raw spectral data in supplementary materials . For multi-step syntheses, provide intermediate characterization and cross-reference established protocols .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly 1^1H NMR (to identify aromatic protons) and 13^13C NMR (to confirm sulfonyl chloride functionalization). Pair with FT-IR to detect S=O stretching vibrations (~1360–1180 cm1^{-1}) and mass spectrometry (HRMS) for molecular ion validation. Always compare data with literature benchmarks and include error margins for reproducibility .

Q. How does this compound react with common nucleophiles, and what experimental controls are necessary?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. Design reactions under anhydrous conditions (e.g., dry DCM, inert atmosphere) to prevent hydrolysis. Include controls such as:

  • Blank reactions (no nucleophile) to assess stability.
  • Time-course monitoring (TLC or HPLC) to track intermediate formation.
  • Quantify yields via gravimetric analysis or internal standardization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Contradictions often arise from variations in experimental conditions (e.g., moisture levels, solvent polarity). Conduct a meta-analysis of existing studies using heterogeneity metrics like I2I^2 to quantify variability . Reproduce conflicting protocols with strict environmental controls (e.g., humidity chambers) and validate results statistically (ANOVA or t-tests). Cross-reference with computational studies (DFT) to model reaction pathways under differing conditions .

Q. What strategies mitigate the compound’s hygroscopicity during storage and handling?

Hygroscopicity can degrade this compound, altering reactivity. Use:

  • Desiccated storage (vacuum-sealed with molecular sieves).
  • Karl Fischer titration to quantify residual moisture in batches.
  • Inert-atmosphere gloveboxes for weighing. Document stability under varying humidity levels via accelerated aging studies and publish degradation kinetics .

Q. How can computational chemistry guide the design of derivatives from this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., LUMO energy for electrophilicity) and reaction transition states. Use software like Gaussian or ORCA to:

  • Optimize geometries and calculate Fukui indices for nucleophilic attack sites.
  • Simulate spectroscopic profiles (NMR chemical shifts) for comparison with experimental data. Validate models by correlating computational predictions with empirical results .

Q. What statistical methods are appropriate for analyzing variability in sulfonation yields?

For reaction optimization, apply Design of Experiments (DoE) methodologies (e.g., factorial designs) to identify critical variables (temperature, catalyst loading). Use multivariate regression to model yield outcomes and calculate confidence intervals. For batch-to-batch variability, apply control charts (Shewhart charts) with ±3σ limits to detect outliers .

Methodological Guidelines

  • Data Reporting : Include raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and share datasets via repositories (Zenodo, Figshare) .
  • Conflict Resolution : For contradictory findings, employ systematic review frameworks (e.g., PRISMA) to evaluate study quality and bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.